molecular formula C12H14F3NSi B13994094 Fzesxidlbgvccp-uhfffaoysa- CAS No. 467451-95-2

Fzesxidlbgvccp-uhfffaoysa-

Cat. No.: B13994094
CAS No.: 467451-95-2
M. Wt: 257.33 g/mol
InChI Key: FZESXIDLBGVCCP-UHFFFAOYSA-N
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Description

However, based on the evidence, we infer that it may belong to a class of brominated or heterocyclic aromatic compounds with functional groups such as carboxylic acids, boronic acids, or benzimidazoles. These classes are represented in the evidence by compounds with CAS numbers 7312-10-9, 1761-61-1, and 4649-09-6, which share structural and functional similarities .

Properties

CAS No.

467451-95-2

Molecular Formula

C12H14F3NSi

Molecular Weight

257.33 g/mol

IUPAC Name

5-(trifluoromethyl)-2-(2-trimethylsilylethynyl)aniline

InChI

InChI=1S/C12H14F3NSi/c1-17(2,3)7-6-9-4-5-10(8-11(9)16)12(13,14)15/h4-5,8H,16H2,1-3H3

InChI Key

FZESXIDLBGVCCP-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=C(C=C(C=C1)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation methods for “Fzesxidlbgvccp-uhfffaoysa-” involve several synthetic routes. Common methods include one-step, two-step, hydrothermal, and template methods . The choice of method depends on the desired properties of the final product and the specific requirements of the application. Reaction conditions such as temperature, pressure, and the use of catalysts play a crucial role in determining the efficiency and yield of the synthesis.

Industrial Production Methods: In industrial settings, the production of “Fzesxidlbgvccp-uhfffaoysa-” often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. Techniques such as hydrothermal carbonization are preferred due to their lower reaction temperatures, shorter reaction times, and higher carbonization yields .

Chemical Reactions Analysis

Types of Reactions: “Fzesxidlbgvccp-uhfffaoysa-” undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s properties and tailoring it for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include sulfonating agents, phosphoric acid, heteropoly acids, and nitric acid . The reaction conditions, such as temperature, pressure, and the presence of catalysts, are carefully controlled to achieve the desired outcomes.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of “Fzesxidlbgvccp-uhfffaoysa-” involves its interaction with specific molecular targets and pathways . The compound binds to receptors or enzymes, triggering a series of biochemical reactions that result in its observed effects. Understanding these interactions is crucial for optimizing its use in various applications.

Comparison with Similar Compounds

Table 1: Key Chemical Properties

CAS No. Molecular Formula Molecular Weight TPSA (Ų) Solubility (mg/ml) GI Absorption BBB Permeability
7312-10-9 C9H5BrO2S 257.10 65.54 N/A High Yes
1761-61-1 C7H5BrO2 201.02 40.46 0.687 High Yes
4649-09-6 C8H6N2O 146.15 56.48 N/A Moderate No

Key Observations :

  • Structural Features : All compounds contain aromatic rings with halogen (Br) or heteroatom (S, N) substitutions.
  • Bioavailability: CAS 7312-10-9 and 1761-61-1 exhibit high GI absorption and BBB permeability, making them candidates for CNS-targeted applications.
  • Polarity : CAS 7312-10-9 has the highest TPSA (65.54 Ų), correlating with its sulfonic acid group, while CAS 1761-61-1 has lower polarity (TPSA = 40.46 Ų) due to its simpler carboxylic acid structure .

Key Observations :

  • Efficiency : CAS 1761-61-1 achieves a 98% yield under green chemistry conditions using an A-FGO catalyst, highlighting advancements in sustainable synthesis .
  • Complexity : CAS 7312-10-9 requires reflux conditions and multi-step purification, whereas CAS 4649-09-6 employs milder conditions but lower yields .

Key Observations :

  • Enzymatic Interactions : CAS 7312-10-9 inhibits CYP1A2, a critical enzyme in drug metabolism, necessitating caution in pharmaceutical applications .
  • Safety : CAS 1046861-20-4 exhibits high skin permeability risks (Log Kp = -6.21 cm/s), requiring stringent handling protocols .

Research Findings and Contradictions

Bioactivity vs. Toxicity : While CAS 7312-10-9 and 1761-61-1 show promising bioactivity (e.g., high BBB permeability), their toxicity profiles (CYP inhibition, H302 warnings) limit therapeutic utility .

Synthetic Accessibility : CAS 1761-61-1’s high yield (98%) contrasts with CAS 4649-09-6’s moderate yield (75–80%), reflecting trade-offs between green chemistry and efficiency .

Structural-Activity Relationships : Bromine substitution enhances molecular weight and bioactivity but increases synthesis complexity, as seen in CAS 7312-10-9 vs. 1761-61-1 .

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